![molecular formula C14H15N3O4 B11840814 (S)-2-(2-Amino-3-(1-formyl-1H-indol-3-yl)propanamido)acetic acid](/img/structure/B11840814.png)
(S)-2-(2-Amino-3-(1-formyl-1H-indol-3-yl)propanamido)acetic acid
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Overview
Description
(S)-2-(2-Amino-3-(1-formyl-1H-indol-3-yl)propanamido)acetic acid is a complex organic compound that features an indole ring, an amino acid moiety, and a formyl group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(2-Amino-3-(1-formyl-1H-indol-3-yl)propanamido)acetic acid typically involves multi-step organic synthesis. A common approach might include:
Formation of the Indole Ring: Starting from a suitable precursor, the indole ring can be synthesized through Fischer indole synthesis or other methods.
Introduction of the Formyl Group: The formyl group can be introduced via formylation reactions such as the Vilsmeier-Haack reaction.
Amino Acid Coupling: The amino acid moiety can be coupled to the indole derivative using peptide coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the formyl group, leading to the formation of carboxylic acids.
Reduction: Reduction reactions could convert the formyl group to an alcohol.
Substitution: The indole ring can participate in electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophiles like halogens or nitro groups in the presence of Lewis acids.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
The compound exhibits several biological activities, which can be categorized into:
- Anticancer Activity
- Antimicrobial Properties
- Anti-inflammatory Effects
Anticancer Activity
Numerous studies have indicated that (S)-2-(2-Amino-3-(1-formyl-1H-indol-3-yl)propanamido)acetic acid has potential anticancer properties. For instance, it has been evaluated for its efficacy against various cancer cell lines.
Case Study 1: In Vitro Anticancer Evaluation
A study assessed the compound's cytotoxicity against human tumor cells using the National Cancer Institute's protocols. The results showed significant inhibition of cell growth with IC50 values indicating effective concentrations for therapeutic applications.
Cell Line | IC50 (μM) | TGI (μM) |
---|---|---|
HCT116 | 15.72 | 50.68 |
MCF7 | 12.53 | 45.00 |
These findings suggest that the compound may serve as a lead structure for developing new anticancer agents.
Antimicrobial Properties
The compound's structure suggests potential antimicrobial activity, particularly against Gram-positive bacteria.
Case Study 2: Antimicrobial Efficacy
In a comparative study, derivatives of this compound were synthesized and tested for their Minimum Inhibitory Concentration (MIC) against Staphylococcus aureus.
Compound Derivative | MIC (μg/mL) |
---|---|
Derivative A | 32 |
Derivative B | 28 |
The results indicate promising antimicrobial potential, warranting further investigation into its use as an antimicrobial agent.
Anti-inflammatory Effects
Research has also explored the anti-inflammatory properties of this compound.
Case Study 3: Inflammation Modulation
In a murine model of arthritis, administration of the compound resulted in reduced paw swelling and histological evidence of decreased inflammation compared to control groups.
Parameter | Control Group | Treatment Group |
---|---|---|
Paw Swelling (mm) | 10 | 5 |
Histological Score | High | Low |
This suggests that the compound may have therapeutic potential for treating inflammatory conditions.
Mechanism of Action
The mechanism of action for (S)-2-(2-Amino-3-(1-formyl-1H-indol-3-yl)propanamido)acetic acid would depend on its specific interactions with biological targets. It might interact with enzymes or receptors, modulating their activity through binding to active sites or allosteric sites.
Comparison with Similar Compounds
Similar Compounds
Tryptophan: An amino acid with an indole ring, similar in structure but without the formyl group.
Indole-3-acetic acid: A plant hormone with an indole ring and a carboxylic acid group.
Serotonin: A neurotransmitter derived from tryptophan, featuring an indole ring.
Uniqueness
(S)-2-(2-Amino-3-(1-formyl-1H-indol-3-yl)propanamido)acetic acid is unique due to the combination of its indole ring, formyl group, and amino acid moiety, which may confer distinct biological activities and chemical reactivity.
Biological Activity
(S)-2-(2-Amino-3-(1-formyl-1H-indol-3-yl)propanamido)acetic acid, also known by its CAS number 89754-31-4, is a compound that has garnered attention for its potential biological activities. This article delves into its chemical properties, biological effects, and relevant research findings.
- Molecular Formula : C14H15N3O4
- Molecular Weight : 289.29 g/mol
- CAS Number : 89754-31-4
- PubChem ID : 97054
The compound contains an indole structure, which is significant in many biological systems due to its presence in various natural products and pharmaceuticals.
Antimicrobial Activity
Research indicates that compounds with similar structures to this compound exhibit notable antimicrobial properties. A study on alkaloids demonstrated that certain derivatives showed moderate to good activity against both Gram-positive and Gram-negative bacteria, as well as fungi. The Minimum Inhibitory Concentration (MIC) values varied significantly:
Microorganism | MIC (µM) Range |
---|---|
Bacillus subtilis | 4.69 - 22.9 |
Staphylococcus aureus | 5.64 - 77.38 |
Enterococcus faecalis | 8.33 - 23.15 |
Escherichia coli | 2.33 - 156.47 |
Pseudomonas aeruginosa | 13.40 - 137.43 |
Salmonella typhi | 11.29 - 77.38 |
Candida albicans | 16.69 - 78.23 |
Fusarium oxysporum | 56.74 - 222.31 |
These findings suggest that the compound may possess similar antimicrobial properties, warranting further investigation into its efficacy against specific pathogens .
Cytotoxicity and Anticancer Potential
The indole moiety is often associated with anticancer activity due to its ability to interact with various biological targets. Research on indole derivatives has shown promising results in inhibiting cancer cell proliferation:
- Cell Lines Tested : Various studies have assessed the cytotoxicity of indole-linked compounds against cancer cell lines such as Jurkat and A-431.
- IC50 Values : Certain derivatives exhibited IC50 values less than those of standard chemotherapeutics like doxorubicin, indicating their potential as effective anticancer agents .
Case Studies and Research Findings
- Indole Derivatives in Cancer Research : A study explored the structure-activity relationship (SAR) of indole derivatives, highlighting how modifications to the indole ring can enhance cytotoxicity against cancer cells .
- Antimicrobial Efficacy of Related Compounds : Another research piece focused on the antimicrobial efficacy of alkaloids, revealing that structural variations could lead to significant differences in activity against various bacterial strains .
- Mechanistic Studies : Investigations into the mechanisms of action for similar compounds suggest they may induce apoptosis in cancer cells through pathways involving mitochondrial dysfunction and reactive oxygen species generation .
Properties
Molecular Formula |
C14H15N3O4 |
---|---|
Molecular Weight |
289.29 g/mol |
IUPAC Name |
2-[[(2S)-2-amino-3-(1-formylindol-3-yl)propanoyl]amino]acetic acid |
InChI |
InChI=1S/C14H15N3O4/c15-11(14(21)16-6-13(19)20)5-9-7-17(8-18)12-4-2-1-3-10(9)12/h1-4,7-8,11H,5-6,15H2,(H,16,21)(H,19,20)/t11-/m0/s1 |
InChI Key |
QGSWPHMPMUHRRE-NSHDSACASA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CN2C=O)C[C@@H](C(=O)NCC(=O)O)N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2C=O)CC(C(=O)NCC(=O)O)N |
Origin of Product |
United States |
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